N-(2,4-dimethylphenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Description
N-(2,4-dimethylphenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl ring substituted with dimethyl groups, an oxadiazole ring, and a phenoxyacetamide moiety
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-8-9-16(13(2)10-12)21-18(23)11-24-17-7-5-4-6-15(17)19-20-14(3)22-25-19/h4-10H,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSOOBMUODQLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Phenoxyacetamide Formation: The phenoxyacetamide moiety can be prepared by reacting phenol derivatives with chloroacetamide in the presence of a base.
Coupling Reaction: The final step involves coupling the oxadiazole derivative with the phenoxyacetamide intermediate under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an anti-inflammatory or antimicrobial agent.
Biological Probes: It can be used as a probe to study enzyme interactions and cellular pathways.
Industry:
Agriculture: The compound can be explored as a potential herbicide or pesticide due to its bioactive properties.
Electronics: It can be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The oxadiazole ring can interact with nucleophilic residues in proteins, leading to the formation of stable complexes. Additionally, the phenoxyacetamide moiety can enhance the compound’s binding affinity to target proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)-2-[2-(3-methyl-1,2,4-thiadiazol-5-yl)phenoxy]acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-(2,4-dimethylphenyl)-2-[2-(3-methyl-1,2,4-triazol-5-yl)phenoxy]acetamide: Contains a triazole ring instead of an oxadiazole ring.
N-(2,4-dimethylphenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]propionamide: Similar structure but with a propionamide moiety instead of an acetamide moiety.
Uniqueness: The presence of the oxadiazole ring in N-(2,4-dimethylphenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. Additionally, the specific substitution pattern on the phenyl ring can influence its biological activity and binding affinity to molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
